Cloquintocet

説明

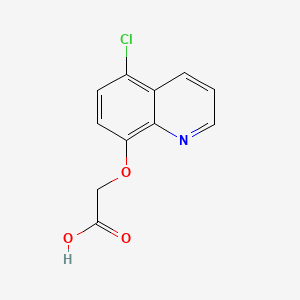

Structure

3D Structure

特性

IUPAC Name |

2-(5-chloroquinolin-8-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c12-8-3-4-9(16-6-10(14)15)11-7(8)2-1-5-13-11/h1-5H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJSJAJWTWPSBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)OCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236984 | |

| Record name | 2-[(5-Chloro-8-quinolinyl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88349-88-6 | |

| Record name | Cloquintocet | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88349-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cloquintocet [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088349886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(5-Chloro-8-quinolinyl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(5-chloroquinolin-8-yl)oxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.163.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOQUINTOCET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPY57POY0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cloquintocet-Mexyl in Wheat

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloquintocet-mexyl is a highly effective herbicide safener extensively used in wheat cultivation to protect the crop from the phytotoxic effects of certain herbicides. Its mechanism of action is multifaceted, primarily revolving around the enhanced expression and activity of key detoxification enzymes and transporters within the wheat plant. This guide provides a detailed technical overview of the molecular and biochemical processes elicited by this compound-mexyl, supported by quantitative data, comprehensive experimental protocols, and visual representations of the involved pathways.

Core Mechanism of Action: Enhanced Herbicide Detoxification

This compound-mexyl functions by stimulating the innate defense mechanisms of wheat, leading to an accelerated metabolism and sequestration of herbicidal compounds before they can cause significant cellular damage. This process is conventionally divided into three phases:

-

Phase I: Modification: Herbicides are chemically modified, often through oxidation, reduction, or hydrolysis, to introduce or expose functional groups. This is primarily mediated by Cytochrome P450 monooxygenases (CYPs).

-

Phase II: Conjugation: The modified herbicide molecules are conjugated with endogenous hydrophilic molecules, such as glutathione or glucose. This reaction is catalyzed by Glutathione S-transferases (GSTs) and UDP-glucosyltransferases (UGTs), respectively. This conjugation renders the herbicide more water-soluble and less toxic.

-

Phase III: Sequestration: The conjugated herbicide-metabolites are actively transported into the vacuole or apoplast for permanent storage and detoxification. This transport is facilitated by ATP-binding cassette (ABC) transporters, also known as multidrug resistance-associated proteins (MRPs).

This compound-mexyl significantly upregulates the genes encoding the enzymes and transporters involved in all three phases of this detoxification pathway.

Quantitative Data on Gene Induction and Enzyme Activity

The application of this compound-mexyl leads to a quantifiable increase in the expression of detoxification-related genes and the activity of their corresponding enzymes.

Table 1: Fold Induction of Key Detoxification Genes in Wheat Leaves Treated with this compound-Mexyl

| Gene Family | Gene Identifier | Fold Induction (log2) | Putative Function |

| Cytochrome P450 (CYP) | TraesCS5A02G397800.1 (CYP81A subfamily) | 4.5 | Herbicide oxidation |

| TraesCS1B02G255100.1 | 4.2 | Xenobiotic metabolism | |

| TraesCS2A02G147800.1 | 3.8 | Xenobiotic metabolism | |

| Glutathione S-Transferase (GST) | TraesCS1B02G172100.1 | 5.2 | Herbicide conjugation |

| TraesCS6D02G141100.1 | 4.9 | Herbicide conjugation | |

| TraesCS2B02G474600.1 | 4.1 | Detoxification | |

| UDP-Glucosyltransferase (UGT) | TraesCS5D02G404200.1 | 4.8 | Herbicide glycosylation |

| TraesCS5A02G394800.1 | 4.2 | Herbicide glycosylation | |

| TraesCS2B02G474700.1 | 3.9 | Xenobiotic glycosylation | |

| ABC Transporter | TraesCS2D02G002100.1 | 3.5 | Vacuolar sequestration |

| TraesCS7A02G111300.1 | 3.2 | Vacuolar sequestration |

Data synthesized from RNA-Seq analysis of wheat leaves 6 hours after treatment with this compound-mexyl. Fold changes are presented as log2 values.[1][2][3][4][5][6][7]

Table 2: Enhancement of Detoxification Enzyme Activity in Wheat Treated with this compound-Mexyl

| Enzyme | Substrate | % Increase in Activity |

| Glutathione S-Transferase (GST) | 1-chloro-2,4-dinitrobenzene (CDNB) | 58 - 77.4%[8][9] |

| Cytochrome P450 (CYP) | Pinoxaden (hydroxylation) | Significantly enhanced[10][11] |

| Glutathione Peroxidase (GPOX) | Cumene hydroperoxide | ~600%[8] |

Signaling Pathways and Experimental Workflows

The precise signaling cascade initiated by this compound-mexyl is still under investigation, but evidence suggests an overlap with plant stress response pathways, potentially involving salicylic acid.[12][13][14]

Diagram 1: Proposed Signaling Pathway of this compound-Mexyl Action

Caption: Proposed signaling cascade initiated by this compound-mexyl in wheat.

Diagram 2: Experimental Workflow for Transcriptomic Analysis (RNA-Seq)

Caption: Workflow for analyzing this compound-mexyl induced gene expression.

Detailed Experimental Protocols

Plant Growth and Treatment for Gene Expression Analysis

-

Plant Material: Winter wheat (e.g., Triticum aestivum cv. 'Kaskaskia').[4][5][7]

-

Growth Conditions: Sow seeds in pots containing a 1:1:1 mixture of soil, peat, and sand. Grow in a greenhouse with a 14-hour day length, supplemented with halide lamps, and maintain a constant temperature of 21-23°C.[4][5][7]

-

Treatment Application: At the two to three-leaf stage, spray wheat seedlings with a solution of this compound-mexyl (e.g., 15 g a.i. ha⁻¹) containing a nonionic surfactant (e.g., 0.1% v/v). The control group should be sprayed with the surfactant solution only.[3][4][5]

-

Tissue Harvesting: Harvest leaf tissue at specified time points (e.g., 3, 6, and 12 hours) post-treatment, immediately freeze in liquid nitrogen, and store at -80°C until RNA extraction.[3][4][5]

RNA Extraction and RT-qPCR for Gene Expression Validation

-

RNA Extraction: Extract total RNA from frozen leaf tissue using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, including a DNase treatment step to remove genomic DNA contamination.[4][5][7]

-

RNA Quality and Quantity Assessment: Verify RNA integrity using agarose gel electrophoresis (checking for intact 28S and 18S rRNA bands) and determine the concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).[4][5][7]

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

-

RT-qPCR:

-

Primer Design: Design gene-specific primers for target genes (e.g., selected GSTs, CYPs) and a stable reference gene (e.g., β-tubulin) using software like Primer3.[3][4][5]

-

Reaction Mix: Prepare a reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green or TaqMan master mix.

-

Thermal Cycling: Perform the qPCR reaction using a standard thermal cycling program: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (e.g., 95°C for 15 s) and annealing/extension (e.g., 60°C for 1 min).[4][5][7]

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the reference gene and comparing to the control samples.[4][5]

-

Microsomal Extraction for Enzyme Assays

-

Homogenization: Homogenize frozen wheat tissue (e.g., 1 g) in ice-cold homogenization buffer (e.g., 0.1 M Tris-HCl pH 7.4, 10 mM EDTA, 0.5 M sucrose, and protease inhibitors) using a pre-chilled mortar and pestle or a homogenizer.[15][16][17]

-

Centrifugation:

-

Resuspension: Discard the supernatant and gently resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 20% glycerol).

-

Protein Quantification: Determine the protein concentration of the microsomal fraction using a standard method like the Bradford or BCA assay.

Glutathione S-Transferase (GST) Activity Assay

-

Principle: This assay measures the conjugation of glutathione (GSH) to the model substrate 1-chloro-2,4-dinitrobenzene (CDNB), which results in an increase in absorbance at 340 nm.

-

Reagents:

-

Assay Buffer: 0.1 M potassium phosphate buffer, pH 6.5.

-

Reduced Glutathione (GSH) solution: 100 mM in water.

-

CDNB solution: 100 mM in ethanol.

-

-

Procedure:

-

In a 96-well plate or cuvette, add assay buffer, GSH solution (to a final concentration of 1 mM), and the microsomal protein extract.

-

Initiate the reaction by adding CDNB solution (to a final concentration of 1 mM).

-

Immediately measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes) using a spectrophotometer.

-

-

Calculation: Calculate the GST activity using the molar extinction coefficient of the GSH-CDNB conjugate (9.6 mM⁻¹ cm⁻¹) and express the activity as nmol/min/mg protein.

UDP-Glucosyltransferase (UGT) Activity Assay

-

Principle: This assay often utilizes a fluorometric substrate that becomes non-fluorescent upon glucosylation. The rate of decrease in fluorescence is proportional to UGT activity. Commercially available kits are often used.[18][19][20][21][22]

-

Reagents (General):

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂.

-

UDP-glucose (UDPG): Co-substrate for the reaction.

-

Fluorometric UGT substrate.

-

Microsomal protein extract.

-

-

Procedure (General):

-

In a black 96-well plate, combine the assay buffer, microsomal extract, and the fluorometric substrate.

-

Initiate the reaction by adding UDPG.

-

Measure the decrease in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths.

-

-

Calculation: Determine the UGT activity by comparing the rate of fluorescence decrease to a standard curve generated with a known amount of the fluorescent product.

Conclusion

This compound-mexyl is a potent safener in wheat that operates through the induction of a comprehensive suite of detoxification genes. This leads to an enhanced metabolic capacity of the plant to detoxify herbicides, thereby preventing phytotoxicity. The primary mechanisms involve the increased activity of GSTs, CYPs, UGTs, and ABC transporters. Understanding these intricate mechanisms at a molecular and biochemical level is crucial for the development of new and improved herbicide and safener technologies, as well as for optimizing their use in sustainable agriculture. The experimental protocols provided herein offer a framework for researchers to further investigate the nuanced effects of this compound-mexyl and other xenobiotics on plant metabolism.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Transcriptomic analysis reveals this compound-mexyl-inducible genes in hexaploid wheat (Triticum aestivum L.) | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. journals.plos.org [journals.plos.org]

- 5. Transcriptomic analysis reveals this compound-mexyl-inducible genes in hexaploid wheat (Triticum aestivum L.) | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. Transcriptomic analysis reveals this compound-mexyl-inducible genes in hexaploid wheat (Triticum aestivum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Functional Characterization of Cytochromes P450 Linked to Herbicide Detoxification and Selectivity in Winter Wheat and the Problem Competing Weed Blackgrass - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Microsome Isolation from Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 16. radar.brookes.ac.uk [radar.brookes.ac.uk]

- 17. inventbiotech.com [inventbiotech.com]

- 18. assaygenie.com [assaygenie.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. abcam.co.jp [abcam.co.jp]

- 21. UGT Inhibition | Evotec [evotec.com]

- 22. worldwide.promega.com [worldwide.promega.com]

An In-depth Technical Guide to the Molecular Mechanism of Cloquintocet-Mexyl Safening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloquintocet-mexyl is a widely utilized herbicide safener, critical for protecting cereal crops, particularly wheat and barley, from the phytotoxic effects of certain herbicides without compromising weed control efficacy[1][2]. Its primary mode of action is the enhancement of the plant's innate detoxification processes, effectively accelerating the metabolism of herbicides to non-toxic forms[3][4]. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound-mexyl's safening activity, with a focus on the induction of key detoxification pathways and the current understanding of the signaling cascades involved.

Core Molecular Mechanism: A Three-Phase Detoxification Enhancement

The safening effect of this compound-mexyl is primarily achieved by upregulating the expression and activity of enzymes involved in the three phases of xenobiotic detoxification in plants.

Phase I: Herbicide Modification

Phase I of detoxification involves the chemical modification of the herbicide molecule, typically through oxidation, reduction, or hydrolysis, to introduce or expose functional groups that render it more water-soluble and susceptible to further metabolism[5]. This compound-mexyl has been shown to significantly induce the expression of genes encoding cytochrome P450 monooxygenases (CYPs) , a major class of enzymes responsible for these initial modifications[6][7].

Transcriptomic studies in wheat have identified numerous CYP genes that are upregulated in response to this compound-mexyl treatment. Notably, members of the CYP81A subfamily have been implicated in the detoxification of synthetic auxin herbicides[8][9][10]. The induction of these specific CYPs enhances the rate of herbicide hydroxylation, a critical first step in the detoxification cascade[7].

Phase II: Conjugation to Endogenous Molecules

In Phase II, the modified herbicide from Phase I is conjugated with endogenous hydrophilic molecules, such as glutathione or glucose, to further increase its water solubility and reduce its toxicity[5]. This compound-mexyl strongly induces the expression and activity of enzymes that catalyze these conjugation reactions, primarily Glutathione S-Transferases (GSTs) and UDP-Glucosyltransferases (UGTs) [6][9].

-

Glutathione S-Transferases (GSTs): These enzymes conjugate herbicides with the tripeptide glutathione. This compound-mexyl treatment leads to a significant increase in GST activity and the expression of various GST isoenzymes from the tau, phi, and lambda classes in wheat[11][12]. This enhanced GST activity is a cornerstone of the safening effect against several herbicide classes[6].

-

UDP-Glucosyltransferases (UGTs): UGTs catalyze the transfer of a glucose moiety from UDP-glucose to the herbicide molecule. This compound-mexyl has been shown to induce the expression of multiple UGT genes, which is crucial for the detoxification of herbicides that are metabolized via glycosylation[8][9][13].

Phase III: Sequestration and Transport

The final phase of detoxification involves the transport of the conjugated, non-toxic herbicide metabolites from the cytoplasm into the vacuole for sequestration or into the apoplast for further degradation. This process is mediated by ATP-Binding Cassette (ABC) transporters [1][14]. This compound-mexyl treatment has been linked to the increased expression of genes encoding ABC transporters, suggesting that the safener enhances the plant's capacity to remove the detoxified herbicide from the cytoplasm, thereby preventing any potential residual effects[6][8][9].

Signaling Pathways: A Putative Model

While the downstream effects of this compound-mexyl on detoxification gene expression are well-documented, the precise signaling cascade from safener perception to gene induction is still an active area of research. It is hypothesized that this compound-mexyl taps into a pre-existing xenobiotic or stress-response signaling pathway[6]. The current evidence suggests a complex interplay of signaling molecules and transcription factors.

Based on the available literature, a putative signaling pathway can be proposed:

-

Perception: this compound-mexyl is perceived by an as-yet-unidentified receptor or sensor within the plant cell.

-

Signal Transduction: This perception initiates a downstream signaling cascade. Evidence suggests potential crosstalk with plant hormone signaling pathways, such as those for auxin , jasmonic acid , and salicylic acid , as well as pathways mediated by oxidized lipids (oxylipins) [1][6][8][15][16][17][18][19]. These pathways are known to be involved in plant defense and stress responses.

-

Transcription Factor Activation: The signal is transduced to the nucleus, leading to the activation of specific transcription factors (TFs) . While the specific TFs that directly bind to the promoters of this compound-mexyl-inducible genes are not fully characterized, families such as bZIP, MYB, and NAC are known to be involved in regulating stress-responsive and detoxification genes in cereals[20][21][22].

-

Gene Induction: The activated TFs bind to specific cis-regulatory elements in the promoter regions of detoxification genes (CYPs, GSTs, UGTs, ABC transporters), leading to their transcriptional upregulation and the subsequent enhancement of herbicide metabolism.

Caption: Putative signaling pathway of this compound-mexyl action.

Quantitative Data Summary

The following tables summarize the quantitative data on the induction of detoxification-related genes by this compound-mexyl in wheat, as reported in transcriptomic studies.

Table 1: Induction of Cytochrome P450 (CYP) Genes by this compound-Mexyl in Wheat

| Gene ID | Fold Change | Reference |

| CYP81A subfamily gene | > 2-fold | [8][9] |

| Multiple other CYP genes | 2 to >10-fold | [8][9][10][13] |

Table 2: Induction of Glutathione S-Transferase (GST) Genes by this compound-Mexyl in Wheat

| Gene ID | Fold Change | Reference |

| GST (tau class) | > 5-fold | [6][12] |

| GST (phi class) | > 3-fold | [6][12] |

| GST (lambda class) | > 2-fold | [6][12] |

| Multiple other GST genes | 2 to >15-fold | [8][9][13] |

Table 3: Induction of UDP-Glucosyltransferase (UGT) Genes by this compound-Mexyl in Wheat

| Gene ID | Fold Change | Reference |

| Multiple UGT genes | 2 to >10-fold | [8][9][13] |

Table 4: Induction of ABC Transporter Genes by this compound-Mexyl in Wheat

| Gene ID | Fold Change | Reference |

| Multiple ABC transporter genes | 2 to >5-fold | [8][9][13] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the molecular mechanism of this compound-mexyl safening. These are generalized protocols and may require optimization for specific experimental conditions.

Total Protein Extraction from Wheat Leaves

This protocol is for the extraction of total protein for subsequent enzyme assays or western blotting.

-

Harvesting: Harvest fresh wheat leaf tissue and immediately freeze in liquid nitrogen to prevent protein degradation.

-

Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen.

-

Homogenization: Transfer the powdered tissue to a pre-chilled tube containing ice-cold extraction buffer (e.g., Tris-HCl buffer with protease inhibitors). The ratio of tissue to buffer should be optimized.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the total soluble protein fraction.

-

Quantification: Determine the protein concentration using a standard method such as the Bradford or BCA assay.

Caption: Workflow for total protein extraction from wheat leaves.

Glutathione S-Transferase (GST) Activity Assay (Spectrophotometric)

This assay measures the enzymatic activity of GSTs by monitoring the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB).

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, reduced glutathione (GSH), and CDNB.

-

Enzyme Addition: Add the extracted protein sample to the reaction mixture to initiate the reaction.

-

Spectrophotometric Reading: Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the GST activity.

-

Calculation: Calculate the specific activity of GST using the molar extinction coefficient of the product (S-(2,4-dinitrophenyl)glutathione).

Cytochrome P450 (CYP) Activity Assay (Fluorometric)

This assay measures CYP activity using a pro-fluorescent substrate that becomes fluorescent upon metabolism by CYPs.

-

Microsome Isolation: Isolate microsomal fractions from wheat tissue, as CYPs are membrane-bound enzymes.

-

Reaction Setup: In a microplate, combine the microsomal fraction with a reaction buffer containing a pro-fluorescent CYP substrate and an NADPH-generating system.

-

Incubation: Incubate the reaction mixture at an optimal temperature.

-

Fluorescence Measurement: Measure the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths for the specific substrate.

-

Data Analysis: Determine the rate of fluorescence increase, which is proportional to CYP activity.

UDP-Glucosyltransferase (UGT) Activity Assay (HPLC-based)

This assay quantifies UGT activity by measuring the formation of a glucosylated product using High-Performance Liquid Chromatography (HPLC).

-

Reaction: Incubate the protein extract with a specific herbicide substrate and UDP-glucose in a suitable buffer.

-

Reaction Termination: Stop the reaction by adding a solvent such as methanol or acetonitrile.

-

HPLC Analysis: Separate the reaction products using reverse-phase HPLC.

-

Detection and Quantification: Detect the glucosylated product using a UV or mass spectrometry detector and quantify the amount of product formed by comparing it to a standard curve.

ABC Transporter Activity Assay (Vesicular Transport)

This assay measures the transport of a substrate into isolated membrane vesicles (e.g., tonoplast vesicles).

-

Vesicle Isolation: Isolate intact tonoplast vesicles from wheat protoplasts or tissues.

-

Transport Assay: Incubate the vesicles with a labeled substrate (e.g., a radiolabeled or fluorescently tagged herbicide conjugate) in the presence of ATP.

-

Separation: Separate the vesicles from the assay medium by rapid filtration.

-

Quantification: Measure the amount of labeled substrate that has been transported into the vesicles.

-

Control: Perform a parallel experiment in the absence of ATP to determine the background (non-ATP-dependent) uptake. The difference between the uptake in the presence and absence of ATP represents the ABC transporter activity.

Conclusion

The molecular mechanism of this compound-mexyl safening is a multi-faceted process centered on the induction of the plant's xenobiotic detoxification machinery. By upregulating the expression of key genes encoding CYPs, GSTs, UGTs, and ABC transporters, this compound-mexyl enhances the capacity of cereal crops to metabolize and sequester herbicides, thereby preventing phytotoxicity. While the complete signaling pathway from safener perception to gene activation is yet to be fully elucidated, current research points towards the involvement of complex signaling networks that are also implicated in plant defense and stress responses. Further investigation into the specific transcription factors and upstream signaling components will provide a more complete understanding of this critical agricultural biotechnology and may pave the way for the development of novel and more effective safeners.

References

- 1. Plant ABC Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcriptomic analysis reveals this compound-mexyl-inducible genes in hexaploid wheat (Triticum aestivum L.) | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Transcriptomic analysis reveals this compound-mexyl-inducible genes in hexaploid wheat (Triticum aestivum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2021 update on ATP-binding cassette (ABC) transporters: how they meet the needs of plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. agrisera.com [agrisera.com]

- 11. researchgate.net [researchgate.net]

- 12. Isolation and Characterization of Glutathione S-Transferase Isozymes from Sorghum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.plos.org [journals.plos.org]

- 14. mdpi.com [mdpi.com]

- 15. Molecular Interaction and Evolution of Jasmonate Signaling With Transport and Detoxification of Heavy Metals and Metalloids in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Insights into Auxin Signaling in Plant–Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synergistic interaction between brassinosteroid and jasmonate pathways in rice response to cadmium toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Efficient proteome‐wide identification of transcription factors targeting Glu‐1: A case study for functional validation of TaB3‐2A1 in wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Conserved cis-regulatory modules in promoters of genes encoding wheat high-molecular-weight glutenin subunits [frontiersin.org]

- 22. Cis-Regulation by NACs: A Promising Frontier in Wheat Crop Improvement - PMC [pmc.ncbi.nlm.nih.gov]

Cloquintocet-Mexyl Induction of Glutathione S-Transferases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloquintocet-mexyl is a widely utilized herbicide safener, crucial in modern agriculture for protecting cereal crops, particularly wheat, from the phytotoxic effects of herbicides. Its primary mechanism of action involves the enhancement of the plant's endogenous detoxification pathways, with a significant impact on the induction of Glutathione S-Transferases (GSTs). GSTs are a superfamily of enzymes that play a pivotal role in cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide variety of electrophilic substrates, rendering them more water-soluble and less toxic. This guide provides an in-depth technical overview of the induction of GSTs by this compound-mexyl, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological processes.

Recent research has demonstrated that upon application, this compound-mexyl is rapidly hydrolyzed to its free acid form, this compound, which is considered the active safener molecule.[1] This active form then triggers a signaling cascade that leads to the increased expression and activity of various GST isozymes. Transcriptomic analyses have revealed that this compound-mexyl treatment in wheat results in the upregulation of a multitude of genes, a significant portion of which are involved in xenobiotic metabolism.[2][3][4] This induction of GSTs enhances the metabolic detoxification of herbicides in the crop plant, thereby ensuring its safety without compromising the efficacy of the herbicide against target weeds.[5] Understanding the molecular mechanisms behind this safening effect is paramount for the development of new and improved crop protection strategies.

Quantitative Data on GST Induction by this compound-Mexyl

The induction of GSTs by this compound-mexyl has been quantified at the level of gene expression, enzyme activity, and protein accumulation. The following tables summarize the key quantitative findings from various studies.

Table 2.1: Induction of GST Gene Expression in Wheat by this compound-Mexyl

| Gene/GST Class | Fold Induction | Experimental System | Reference |

| 11 GST genes | Significantly induced | Wheat (Triticum aestivum L.) leaf tissue | [2] |

| TtMRP1 | 9.5 | Wheat coleoptile | [6] |

| TtMRP2 | 2.3 | Wheat coleoptile | [6] |

| Tau, Phi, and Lambda classes | Accumulation observed | Wheat foliage | [1] |

Table 2.2: Increase in GST Enzyme Activity in Wheat Following this compound-Mexyl Treatment

| Treatment Condition | Increase in GST Activity | Experimental System | Reference |

| Normal field rate application | 58% | 7-day-old wheat seedlings | [7] |

| 50% field rate application | Similar to normal field rate | 7-day-old wheat seedlings | [7] |

| Higher than field rate application | Smaller induction than normal rate | 7-day-old wheat seedlings | [7] |

Signaling Pathways in this compound-Mexyl-Mediated GST Induction

While the complete signaling cascade from this compound-mexyl perception to GST gene activation is not yet fully elucidated, current evidence suggests the involvement of plant stress and hormone signaling pathways. Upon entering the plant cell, this compound-mexyl is rapidly converted to its active form, this compound acid. This molecule is believed to trigger a signaling pathway that may intersect with endogenous hormonal pathways, such as the auxin signaling pathway, to regulate gene expression.[6] Transcriptomic studies have shown that this compound-mexyl induces the expression of not only detoxification enzymes like GSTs but also transcription factors, which are key regulators of gene expression.[2][4] However, a direct link to specific transcription factors like WRKY or bZIP and their binding to safener-responsive elements in the promoters of GST genes in response to this compound-mexyl requires further investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the induction of GSTs by this compound-mexyl.

Plant Growth and Treatment

A typical experimental workflow for studying the effects of this compound-mexyl on wheat seedlings is outlined below.

Materials:

-

Wheat seeds (e.g., Triticum aestivum L.)

-

Potting mix (soil, sand, and peat)

-

This compound-mexyl solution (desired concentration, e.g., 10 mg/L, with a surfactant)

-

Controlled environment growth chamber

-

Foliar sprayer

Procedure:

-

Sow wheat seeds in pots containing a suitable potting mix.

-

Germinate and grow seedlings in a controlled environment chamber with a defined light/dark cycle and temperature.

-

At a specific growth stage (e.g., two-leaf stage), treat the seedlings with a foliar application of the this compound-mexyl solution until runoff. Control plants should be treated with a solution lacking the safener.

-

Harvest plant tissues (e.g., leaves, roots) at various time points post-treatment (e.g., 0, 6, 12, 24, 48 hours).

-

Immediately freeze the harvested tissues in liquid nitrogen and store at -80°C for subsequent analysis.

Glutathione S-Transferase (GST) Activity Assay

This colorimetric assay measures the total GST activity in plant extracts.

Materials:

-

Frozen plant tissue

-

Extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0, containing 1 mM EDTA)

-

Polyvinylpolypyrrolidone (PVPP)

-

Bradford reagent for protein quantification

-

Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.5)

-

1-chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 100 mM in ethanol)

-

Reduced glutathione (GSH) solution (e.g., 100 mM in water)

-

Spectrophotometer

Procedure:

-

Protein Extraction:

-

Grind the frozen plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

-

Add extraction buffer and a small amount of PVPP to the powder and continue grinding.

-

Transfer the homogenate to a microcentrifuge tube and centrifuge at high speed (e.g., 14,000 x g) at 4°C for 20 minutes.

-

Collect the supernatant containing the soluble proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of the extract using the Bradford assay with bovine serum albumin (BSA) as a standard.

-

-

GST Activity Measurement:

-

Prepare a reaction mixture in a cuvette containing assay buffer, GSH solution, and the plant protein extract.

-

Initiate the reaction by adding the CDNB solution.

-

Immediately measure the change in absorbance at 340 nm over a set period (e.g., 5 minutes) at a constant temperature (e.g., 25°C). The increase in absorbance is due to the formation of the GSH-CDNB conjugate.

-

-

Calculation:

-

Calculate the GST activity using the molar extinction coefficient of the S-(2,4-dinitrophenyl)glutathione conjugate (ε = 9.6 mM⁻¹ cm⁻¹). Activity is typically expressed as nmol of CDNB conjugated per minute per mg of protein.

-

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for analyzing the expression levels of specific GST genes.

Materials:

-

Frozen plant tissue

-

RNA extraction kit (e.g., TRIzol-based or column-based)

-

DNase I

-

Reverse transcription kit

-

qRT-PCR master mix (e.g., SYBR Green-based)

-

Gene-specific primers for target GST genes and a reference gene (e.g., actin or tubulin)

-

qRT-PCR instrument

Procedure:

-

RNA Extraction:

-

Extract total RNA from the frozen plant tissue using a commercial kit or a standard protocol like the TRIzol method, following the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the RNA using a spectrophotometer (A260/A280 and A260/A230 ratios) and gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

-

-

qRT-PCR:

-

Set up the qRT-PCR reactions containing the cDNA template, gene-specific primers, and qRT-PCR master mix.

-

Perform the qRT-PCR using a standard cycling program.

-

-

Data Analysis:

-

Analyze the amplification data and calculate the relative expression of the target GST genes using a method such as the 2-ΔΔCt method, normalizing to the expression of the reference gene.

-

Conclusion

This compound-mexyl is a highly effective herbicide safener that functions by inducing the expression and activity of Glutathione S-Transferases in cereal crops. This technical guide has provided a comprehensive overview of the quantitative aspects of this induction, the current understanding of the signaling pathways involved, and detailed protocols for key experimental analyses. While significant progress has been made in understanding the downstream effects of this compound-mexyl on GSTs, further research is needed to fully elucidate the upstream signaling components and the precise regulatory networks that govern this protective response. A deeper understanding of these mechanisms will be instrumental in the rational design of novel and more efficient crop protection technologies.

References

- 1. Protective responses induced by herbicide safeners in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transcriptomic analysis reveals this compound-mexyl-inducible genes in hexaploid wheat (Triticum aestivum L.) | PLOS One [journals.plos.org]

- 3. Transcriptomic analysis reveals this compound-mexyl-inducible genes in hexaploid wheat (Triticum aestivum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Role of Cytochrome P450 in Cloquintocet-Mexyl Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cloquintocet-mexyl is a widely utilized herbicide safener, crucial for protecting cereal crops from herbicide-induced injury. Its efficacy lies in its ability to enhance the detoxification of co-applied herbicides, a process in which cytochrome P450 (CYP) monooxygenases play a pivotal role. This technical guide provides a comprehensive overview of the current understanding of this compound-mexyl's metabolism, with a particular focus on the involvement of the cytochrome P450 enzyme superfamily. While this compound-mexyl is a potent inducer of CYP enzymes, evidence suggests its own metabolism is primarily initiated by esterase-mediated hydrolysis rather than direct CYP-mediated oxidation. This document synthesizes available data on its metabolic pathways, presents detailed experimental protocols for its study, and utilizes visualizations to illustrate key processes.

Introduction to this compound-Mexyl and its Safening Action

This compound-mexyl [(1-methylhexyl) (5-chloro-8-quinolinyloxy)acetate] is an essential component in modern agriculture, safeguarding crops like wheat from the phytotoxic effects of herbicides. Its protective mechanism involves the upregulation of genes encoding detoxification enzymes, most notably cytochrome P450s and glutathione S-transferases (GSTs)[1]. This induction accelerates the metabolic breakdown of herbicides within the crop plant, rendering them non-toxic while maintaining their efficacy against target weeds.

Metabolic Pathways of this compound-Mexyl

The metabolic fate of this compound-mexyl is a critical aspect of its toxicological and efficacy profile. The primary and most well-documented metabolic transformation is the hydrolysis of the mexyl ester group.

Phase I Metabolism: The Predominance of Ester Hydrolysis

The initial and principal metabolic step for this compound-mexyl is the cleavage of its ester bond, yielding 5-chloro-8-quinolinoxy acetic acid (this compound acid) and 2-heptanol[2]. This reaction is catalyzed by carboxylesterases, a ubiquitous class of enzymes responsible for the hydrolysis of ester-containing xenobiotics[3][4][5]. In vivo studies in rats have confirmed that systemic exposure is predominantly to the this compound acid metabolite, indicating rapid and efficient hydrolysis of the parent ester[6].

While this compound-mexyl is a known inducer of various cytochrome P450 enzymes, current research has not provided direct evidence for a significant role of CYPs in the initial hydrolysis of the this compound-mexyl ester. It is plausible that CYPs may be involved in secondary metabolic steps; however, the primary metabolic clearance appears to be driven by esterase activity. One study on wheat seedlings treated with this compound-mexyl in the context of fomesafen exposure found no significant influence on the expression of P450 genes or the enzymatic activity of P450s, further suggesting that direct P450-mediated metabolism of the safener itself is not a primary pathway[1].

Potential Phase II Metabolism: Conjugation of this compound Acid

Following the formation of this compound acid, it is hypothesized that this primary metabolite may undergo Phase II conjugation reactions to facilitate its excretion. These reactions typically involve the addition of endogenous polar molecules, such as glucuronic acid or sulfate, to increase water solubility.

-

Glucuronidation: Carboxylic acid moieties are common substrates for UDP-glucuronosyltransferases (UGTs), which catalyze the formation of acyl glucuronides[7]. It is therefore plausible that this compound acid could be a substrate for UGT enzymes, leading to its glucuronidation[8][9][10].

-

Sulfation: Sulfotransferases (SULTs) represent another major family of Phase II enzymes that conjugate substrates with a sulfonate group. While less common for carboxylic acids compared to hydroxyl or amino groups, sulfation of this compound acid cannot be entirely ruled out.

Further research is required to definitively identify and quantify the potential conjugation products of this compound acid.

Quantitative Data on this compound-Mexyl Metabolism

Quantitative data on the kinetics of this compound-mexyl metabolism are sparse in publicly available literature. The rapid in vivo conversion to this compound acid suggests a high rate of hydrolysis, though specific half-life values in relevant biological matrices (e.g., liver microsomes, plant cell cultures) are not well-documented.

| Parameter | Value | Species/System | Reference |

| Primary Metabolite | 5-chloro-8-quinolinoxy acetic acid | Rat, Wheat | [2][6] |

| Enzymes Implicated | Carboxylesterases (inferred) | General | [3][4][5] |

| CYP Involvement | Primarily induction of herbicide metabolism; no direct evidence for significant metabolism of this compound-mexyl | Wheat | [1] |

Table 1: Summary of this compound-Mexyl Metabolism

Experimental Protocols

In Vitro Metabolic Stability Assay in Liver Microsomes

This assay is designed to determine the rate of disappearance of this compound-mexyl when incubated with liver microsomes, which are rich in Phase I enzymes, including CYPs and esterases.

Materials:

-

This compound-mexyl

-

Pooled liver microsomes (e.g., rat, human, wheat)

-

NADPH regenerating system (for CYP-dependent metabolism)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound-mexyl in a suitable organic solvent (e.g., DMSO).

-

In a 96-well plate, prepare incubation mixtures containing phosphate buffer, liver microsomes, and the this compound-mexyl stock solution (final concentration typically 1 µM).

-

For assessing CYP-mediated metabolism, include an NADPH regenerating system. For assessing esterase activity, incubations can be performed with and without NADPH.

-

Initiate the metabolic reaction by adding the NADPH regenerating system (if applicable) and immediately transfer the plate to a 37°C incubator with shaking.

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the plate to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining this compound-mexyl.

-

Calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of this compound-mexyl.

Metabolite Identification using LC-MS/MS

This protocol outlines the general procedure for identifying metabolites of this compound-mexyl in in vitro or in vivo samples.

Materials:

-

Samples from metabolic stability assays or in vivo studies (e.g., plasma, urine, plant extracts)

-

Reference standards for this compound-mexyl and predicted metabolites (e.g., this compound acid)

-

High-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap)

-

Appropriate LC column for separation

Procedure:

-

Prepare samples for analysis by protein precipitation, solid-phase extraction, or other appropriate cleanup methods.

-

Inject the prepared sample onto the LC-MS/MS system.

-

Acquire full-scan mass spectrometry data to detect potential metabolites.

-

Perform tandem mass spectrometry (MS/MS) on parent ions of interest to obtain fragmentation patterns.

-

Compare the retention times and fragmentation patterns of potential metabolites with those of reference standards.

-

Utilize mass accuracy and isotopic pattern analysis to propose elemental compositions for unknown metabolites.

-

Propose metabolic pathways based on the identified metabolites.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed metabolic pathway of this compound-mexyl.

Caption: General experimental workflow for studying this compound-mexyl metabolism.

Conclusion and Future Directions

The primary metabolic fate of the herbicide safener this compound-mexyl is its rapid hydrolysis to this compound acid, a reaction likely mediated by carboxylesterases. While this compound-mexyl is a potent inducer of cytochrome P450 enzymes, which is central to its safening activity on co-applied herbicides, there is currently no substantial evidence to suggest that CYPs play a direct and significant role in the metabolism of this compound-mexyl itself.

Future research should focus on:

-

Direct enzymatic studies: Utilizing purified carboxylesterase isoforms to confirm their role in this compound-mexyl hydrolysis and to determine kinetic parameters.

-

Investigation of secondary metabolism: Elucidating the potential Phase I (CYP-mediated) and Phase II (conjugative) metabolic pathways of this compound acid.

-

Quantitative analysis: Generating robust quantitative data on the metabolic rates of this compound-mexyl and its metabolites in various biological systems, including crop plants and relevant mammalian models.

A more in-depth understanding of the complete metabolic profile of this compound-mexyl will further enhance its safe and effective use in agriculture.

References

- 1. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-mexyl Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The catalytic mechanism of carboxylesterases: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apvma.gov.au [apvma.gov.au]

- 7. Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glucuronidation - Wikipedia [en.wikipedia.org]

- 9. Drug glucuronidation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Cloquintocet-mexyl: A Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloquintocet-mexyl is a commercially significant herbicide safener, utilized to protect cereal crops from the phytotoxic effects of certain herbicides. Its discovery marked a key advancement in agrochemical technology, enabling broader application of potent herbicides with improved crop safety. This technical guide provides an in-depth overview of the discovery and chemical synthesis of this compound-mexyl, tailored for researchers, scientists, and professionals in drug development. It details the primary synthetic routes, experimental protocols, and the compound's mechanism of action, with a focus on its role in up-regulating plant defense pathways. All quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using the DOT language.

Discovery and Mechanism of Action

This compound-mexyl was developed to address the challenge of herbicide selectivity, aiming to protect valuable crops from the intended herbicidal action on weeds. It functions by stimulating the plant's own defense mechanisms, effectively preparing it to metabolize and detoxify the herbicide before significant damage occurs.

The primary mode of action of this compound-mexyl involves the upregulation of genes associated with stress response and detoxification pathways.[1][2] Notably, it enhances the expression of genes related to chlorophyll synthesis, such as those encoding for glutamyl-tRNA reductase (GTR) and protoporphyrinogen oxidase (PPO), as well as chlorophyll-binding protein genes (CBP).[2] This leads to an increase in chlorophyll content, thereby promoting photosynthesis and mitigating oxidative stress induced by the herbicide.[2]

Furthermore, this compound-mexyl is known to induce the activity of glutathione S-transferases (GSTs), a critical family of enzymes in the Phase II detoxification pathway.[1] GSTs catalyze the conjugation of glutathione to electrophilic herbicide molecules, rendering them more water-soluble and less toxic, and facilitating their sequestration into vacuoles. This accelerated metabolism is a key factor in the safening effect observed in treated crops.

The discovery of this compound-mexyl has enabled the successful use of herbicides like clodinafop-propargyl and fomesafen in sensitive crops such as wheat, by selectively enhancing the crop's tolerance without compromising the herbicide's efficacy against target weeds.[3][4]

Chemical Synthesis

The commercial synthesis of this compound-mexyl typically commences with the starting material 5-chloro-8-hydroxyquinoline. Two primary synthetic routes have been established: a two-step process involving hydrolysis and subsequent esterification, and a direct one-step transesterification.

Synthesis Route 1: Hydrolysis and Esterification

This route involves the initial synthesis of the intermediate, methyl (5-chloro-8-quinolyloxy)acetate, followed by its hydrolysis to (5-chloro-8-quinolyloxy)acetic acid, and a final esterification with 2-heptanol.

Caption: Synthesis Route 1 for this compound-mexyl via hydrolysis and esterification.

Synthesis Route 2: Transesterification

This alternative route bypasses the hydrolysis step by directly reacting the intermediate, methyl (5-chloro-8-quinolyloxy)acetate, with 2-heptanol in the presence of a suitable catalyst.

Caption: Synthesis Route 2 for this compound-mexyl via direct transesterification.

Experimental Protocols

The following protocols are detailed representations of the synthetic steps described above, compiled from various sources.

Synthesis of Methyl (5-chloro-8-quinolyloxy)acetate (Intermediate)

Experimental Workflow:

Caption: Experimental workflow for the synthesis of the intermediate.

Procedure:

-

A suitable reaction vessel is charged with 5-chloro-8-hydroxyquinoline, dimethylformamide (DMF), and methyl chloroacetate.

-

The mixture is heated to 60°C with constant stirring.

-

Potassium carbonate is added portion-wise to the reaction mixture.

-

The temperature is then raised to 80-82°C and maintained for 1-2 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., HPLC).

-

Upon completion, the hot reaction mixture is poured into water with stirring.

-

The resulting suspension is stirred for approximately 30 minutes to ensure complete precipitation.

-

The solid product is collected by filtration and washed with water.

-

The collected solid is dried under vacuum to yield methyl (5-chloro-8-quinolyloxy)acetate.

Route 1: Hydrolysis of Methyl (5-chloro-8-quinolyloxy)acetate

Procedure:

-

The synthesized methyl (5-chloro-8-quinolyloxy)acetate is suspended in an aqueous solution of sodium hydroxide.

-

The mixture is heated to 60-65°C and stirred until the hydrolysis is complete (monitored by TLC or HPLC).

-

The reaction mixture is cooled, and the pH is adjusted with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

The precipitate is filtered, washed with water, and dried to afford (5-chloro-8-quinolyloxy)acetic acid.

Route 1: Esterification of (5-chloro-8-quinolyloxy)acetic acid

Procedure:

-

(5-chloro-8-quinolyloxy)acetic acid, 2-heptanol, and a catalytic amount of p-toluenesulfonic acid are dissolved in a suitable solvent such as toluene.

-

The mixture is heated to reflux, and water is removed azeotropically using a Dean-Stark apparatus.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by crystallization from a solvent like hexane, to yield this compound-mexyl.

Route 2: Transesterification of Methyl (5-chloro-8-quinolyloxy)acetate

Procedure:

-

Methyl (5-chloro-8-quinolyloxy)acetate is dissolved in a solvent such as xylene.

-

2-Heptanol and a catalytic amount of p-toluenesulfonic acid are added to the solution.

-

The mixture is heated and maintained at a temperature that allows for the removal of methanol, driving the equilibrium towards the product.

-

Upon completion, the solvent and excess 2-heptanol are removed under vacuum.

-

The resulting residue is purified by crystallization from hexane to give this compound-mexyl.

Quantitative Data

The following tables summarize the quantitative data associated with the synthesis of this compound-mexyl.

Table 1: Reactants and Catalysts

| Step | Reactants | Catalyst/Base | Solvent |

| Intermediate Synthesis | 5-chloro-8-hydroxyquinoline, Methyl chloroacetate | Potassium carbonate | Dimethylformamide (DMF) |

| Hydrolysis (Route 1) | Methyl (5-chloro-8-quinolyloxy)acetate, Water | Sodium hydroxide | - |

| Esterification (Route 1) | (5-chloro-8-quinolyloxy)acetic acid, 2-Heptanol | p-Toluenesulfonic acid | Toluene |

| Transesterification (Route 2) | Methyl (5-chloro-8-quinolyloxy)acetate, 2-Heptanol | p-Toluenesulfonic acid | Xylene |

Table 2: Reaction Conditions and Yields

| Step | Temperature | Reaction Time | Reported Yield | Purity |

| Intermediate Synthesis | 80-82°C | 1-2 hours | 79-90% | High |

| Hydrolysis (Route 1) | 60-65°C | Varies | High | High |

| Esterification (Route 1) | Reflux | Varies | Good | High |

| Transesterification (Route 2) | Maintained for 6 hours | 6 hours | Good | High |

Table 3: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight | Melting Point | Spectroscopic Data |

| 5-chloro-8-hydroxyquinoline | C₉H₆ClNO | 179.60 g/mol | 129-131°C | ¹H NMR (CDCl₃): δ 8.85 (dd, 1H), 8.45 (dd, 1H), 7.60 (dd, 1H), 7.50 (d, 1H), 7.20 (d, 1H). IR (KBr, cm⁻¹): 3400 (O-H), 1580, 1500, 1470 (C=C, C=N). |

| Methyl (5-chloro-8-quinolyloxy)acetate | C₁₂H₁₀ClNO₃ | 251.67 g/mol | - | ¹H NMR (CDCl₃): δ 8.90 (dd, 1H), 8.40 (dd, 1H), 7.55 (dd, 1H), 7.45 (d, 1H), 7.00 (d, 1H), 4.90 (s, 2H), 3.80 (s, 3H). IR (KBr, cm⁻¹): 1760 (C=O, ester), 1220 (C-O, ether). |

| (5-chloro-8-quinolyloxy)acetic acid | C₁₁H₈ClNO₃ | 237.64 g/mol | 208-210°C | ¹H NMR (DMSO-d₆): δ 13.2 (br s, 1H), 8.95 (dd, 1H), 8.50 (dd, 1H), 7.70 (dd, 1H), 7.60 (d, 1H), 7.10 (d, 1H), 4.95 (s, 2H). IR (KBr, cm⁻¹): 3400-2500 (O-H, acid), 1730 (C=O, acid), 1230 (C-O, ether). |

| This compound-mexyl | C₁₈H₂₂ClNO₃ | 335.83 g/mol | 69-71°C | ¹H NMR (CDCl₃): δ 8.90 (dd, 1H), 8.40 (dd, 1H), 7.55 (dd, 1H), 7.45 (d, 1H), 7.00 (d, 1H), 5.00 (m, 1H), 4.80 (s, 2H), 1.60-1.20 (m, 8H), 0.90 (t, 3H), 0.85 (d, 3H). ¹³C NMR (CDCl₃): δ 169.0, 153.5, 149.0, 140.0, 133.0, 126.5, 126.0, 122.0, 121.5, 109.0, 71.0, 66.0, 38.0, 31.5, 25.0, 22.5, 19.5, 14.0. IR (KBr, cm⁻¹): 2960, 2930, 2860 (C-H), 1750 (C=O, ester), 1210 (C-O, ether). |

Conclusion

This compound-mexyl stands as a testament to the advancements in agrochemical research, providing a sophisticated solution to the enduring challenge of herbicide selectivity. Its discovery has not only enhanced the agricultural utility of potent herbicides but has also provided valuable insights into the inducible defense mechanisms within plants. The chemical synthesis of this compound-mexyl, achievable through multiple efficient routes, underscores the robustness of modern organic synthesis in addressing complex molecular targets. This guide provides a comprehensive technical foundation for researchers and professionals, fostering a deeper understanding of this important molecule and encouraging further innovation in the field of crop protection.

References

Cloquintocet-Mexyl: A Quinoline-Based Herbicide Safener - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cloquintocet-mexyl is a highly effective herbicide safener, primarily utilized in cereal crops such as wheat and barley to protect them from the phytotoxic effects of grass-active herbicides. Its mechanism of action is multifaceted, predominantly involving the upregulation of the plant's intrinsic detoxification pathways. This guide provides a comprehensive technical overview of this compound-mexyl, including its mechanism of action, key signaling pathways, experimental protocols for its evaluation, and quantitative data from relevant studies. The information presented is intended to support researchers and scientists in the fields of agrochemical development, plant biochemistry, and drug metabolism.

Introduction

This compound-mexyl, with the chemical name 1-methylhexyl (5-chloroquinolin-8-yloxy)acetate, is a member of the quinoline-based class of herbicide safeners.[1] It is most commonly formulated with herbicides such as clodinafop-propargyl and pinoxaden to ensure selective control of grass weeds in cereal crops.[1][2][3] The safener enhances the crop's ability to metabolize the herbicide into non-toxic forms, thereby preventing crop injury while maintaining herbicide efficacy against target weeds.[4] While the primary mechanism involves the induction of detoxification enzymes, evidence also suggests alternative protective pathways, such as the enhancement of photosynthesis and reduction of oxidative stress, particularly in response to herbicides like fomesafen.[5][6]

Mechanism of Action

The protective action of this compound-mexyl is primarily attributed to the enhanced expression of genes encoding detoxification enzymes. This induction leads to an accelerated metabolism of the co-applied herbicide in the crop plant. The key enzyme families involved are Cytochrome P450 monooxygenases (CYPs), Glutathione S-transferases (GSTs), and UDP-glucosyltransferases (UGTs). Additionally, this compound-mexyl has been shown to induce the expression of ATP-binding cassette (ABC) transporters, which are involved in the sequestration of detoxified herbicide metabolites.[7][8][9]

Induction of Cytochrome P450 Monooxygenases (CYPs)

CYPs are a superfamily of enzymes that catalyze the Phase I metabolism of a wide range of xenobiotics, including herbicides.[10] this compound-mexyl treatment leads to the transcriptional upregulation of specific CYP genes in wheat.[9][10] For instance, members of the CYP81A subfamily have been identified as being inducible by this compound-mexyl.[9][11] These enzymes typically introduce a reactive group onto the herbicide molecule, such as through hydroxylation, making it more susceptible to subsequent detoxification reactions.[8]

Induction of Glutathione S-Transferases (GSTs)

GSTs are key enzymes in Phase II of detoxification, catalyzing the conjugation of glutathione (GSH) to the electrophilic center of herbicide molecules or their metabolites.[4][12] This conjugation increases the water solubility of the herbicide, rendering it less toxic and facilitating its transport and sequestration.[12] this compound-mexyl has been demonstrated to significantly enhance GST activity in wheat seedlings.[5][13] This induction is a crucial component of the safening effect against many herbicides.

Induction of UDP-Glucosyltransferases (UGTs) and ABC Transporters

UGTs are another group of Phase II enzymes that conjugate glucose to herbicide metabolites, further increasing their solubility and reducing their toxicity.[7] this compound-mexyl can enhance the glycosylation of herbicide metabolites.[7] Following conjugation, the detoxified herbicide-conjugates are transported into the vacuole for permanent storage, a process mediated by ABC transporters.[7][8] this compound-mexyl has been shown to induce the expression of genes encoding these transporters.[7]

Alternative Protective Mechanisms

In some cases, the safening effect of this compound-mexyl is not linked to enhanced herbicide metabolism. When protecting wheat from fomesafen injury, this compound-mexyl treatment was found to increase the expression of genes related to chlorophyll synthesis and light-harvesting, leading to improved photosynthetic efficiency and a reduction in oxidative stress.[5][6][14] This indicates that this compound-mexyl can also act by bolstering the plant's general stress response pathways.

Signaling and Regulatory Pathways

While the downstream effects of this compound-mexyl on gene expression are well-documented, the upstream signaling pathway from safener perception to gene induction is not yet fully elucidated.[6] It is hypothesized that safeners tap into a pre-existing plant defense signaling pathway.[10] The current understanding suggests a pathway that involves the perception of the safener molecule, followed by a signal transduction cascade that leads to the activation of transcription factors, which in turn bind to the promoter regions of detoxification genes and activate their transcription.[3][15]

Quantitative Data

The following tables summarize quantitative data from various studies on the effects of this compound-mexyl.

Table 1: Effect of this compound-mexyl on Wheat Seedling Growth under Fomesafen Stress

| This compound-mexyl Concentration (mg/L) | Treatment Duration (hours) | Observation | Reference |

| 4 - 32 | 12 | Significantly increased plant height and fresh weight | [5] |

Table 2: Effect of this compound-mexyl on Detoxification Enzyme Activity in Wheat Seedlings

| This compound-mexyl Concentration (mg/L) | Treatment Duration (hours) | Enzyme Activity | Observation | Reference |

| 10 | 8 | GST and GPOX | Significantly enhanced | [5] |

Table 3: Fold Change in Gene Expression of CYP81A Homoeologs in Wheat Leaf Tissue after this compound-mexyl Treatment

| Gene | 3 Hours After Treatment | 6 Hours After Treatment | 12 Hours After Treatment | Reference |

| CYP81A-5A | ~2.5-fold | ~6.0-fold | ~3.0-fold | [9][16] |

| CYP81A-5B | ~2.0-fold | ~4.5-fold | ~2.5-fold | [9][16] |

| CYP81A-5D | ~3.0-fold | ~6.5-fold | ~3.5-fold | [9][16] |

| Fold change is relative to untreated control. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound-mexyl.

Gene Expression Analysis by RNA-Seq and RT-qPCR

This protocol is adapted from studies investigating this compound-mexyl-inducible genes in wheat.[9][16]

Experimental Workflow:

Methodology:

-

Plant Growth and Treatment: Wheat seedlings are grown to the desired stage (e.g., two-leaf stage). Plants are then treated with a solution of this compound-mexyl (e.g., 15 g a.i. ha⁻¹) and a surfactant. Control plants are treated with the surfactant solution only.

-

Tissue Harvest: Leaf tissue is harvested at specific time points after treatment (e.g., 3, 6, 12 hours), immediately frozen in liquid nitrogen, and stored at -80°C.

-

RNA Extraction and Quality Control: Total RNA is extracted from the frozen tissue using a suitable kit. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-quality RNA for downstream applications.

-

RNA-Seq Library Preparation and Sequencing: For RNA-Seq, libraries are prepared from the extracted RNA and sequenced on a high-throughput sequencing platform (e.g., Illumina).

-

RT-qPCR: For RT-qPCR, first-strand cDNA is synthesized from the RNA. qPCR is then performed using gene-specific primers and a suitable master mix. The relative expression of target genes is calculated using the 2(-ΔΔCt) method, with a housekeeping gene (e.g., β-tubulin) as an internal control.[16]

Glutathione S-Transferase (GST) Activity Assay

This is a standard colorimetric assay to measure GST activity.

Methodology:

-

Protein Extraction: Plant tissue is homogenized in an extraction buffer (e.g., phosphate buffer, pH 6.5) and centrifuged to obtain a crude protein extract (supernatant).

-

Assay Reaction: The reaction mixture contains the protein extract, reduced glutathione (GSH), and 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.

-

Spectrophotometric Measurement: The GST-catalyzed conjugation of GSH to CDNB forms a product that can be measured by the increase in absorbance at 340 nm. The rate of increase in absorbance is proportional to the GST activity.

-

Calculation of Activity: GST activity is calculated using the molar extinction coefficient of the product and is typically expressed as µmol of product formed per minute per milligram of protein.

Herbicide Metabolism Analysis by HPLC

This protocol is used to determine the rate of herbicide metabolism in plant tissues.

Methodology:

-

Incubation with Radiolabeled Herbicide: Excised plant leaves are incubated with a solution containing a radiolabeled herbicide for various time points.

-

Extraction: The herbicide and its metabolites are extracted from the plant tissue using an appropriate solvent (e.g., acetonitrile/water).

-

HPLC Analysis: The extracts are analyzed by reverse-phase high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.

-

Quantification: The amount of parent herbicide and its metabolites at each time point is quantified by integrating the peak areas in the chromatogram. This allows for the determination of the rate of herbicide metabolism.

Herbicide Detoxification Pathway

The following diagram illustrates the general pathway of herbicide detoxification in plants, which is enhanced by this compound-mexyl.

Conclusion

This compound-mexyl is a vital tool in modern agriculture for ensuring the selective action of herbicides in cereal crops. Its primary mode of action, the induction of the plant's detoxification machinery, is a testament to the intricate biochemical interactions between plants and xenobiotics. The upregulation of CYPs, GSTs, UGTs, and ABC transporters collectively contributes to the rapid metabolism and sequestration of herbicides, thereby protecting the crop. Further research into the upstream signaling pathways that mediate the safener response will undoubtedly provide deeper insights into plant defense mechanisms and may pave the way for the development of novel, more efficient safener technologies. The experimental protocols and data presented in this guide offer a solid foundation for researchers to build upon in their exploration of this compound-mexyl and other herbicide safeners.

References

- 1. Seed pretreatment with this compound-mexyl protects wheat seedlings from fomesafen injury by promoting photosynthesis and decreasing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Herbicide Safeners Decrease Sensitivity to Herbicides Inhibiting Acetolactate-Synthase and Likely Activate Non-Target-Site-Based Resistance Pathways in the Major Grass Weed Lolium sp. (Rye-Grass) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. genomembrane.com [genomembrane.com]

- 9. Transcriptomic analysis reveals this compound-mexyl-inducible genes in hexaploid wheat (Triticum aestivum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Publication : USDA ARS [ars.usda.gov]

- 12. Glucosyltransferase activity in a water extract of maize pollen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Selective herbicide safening in dicot plants: a case study in Arabidopsis [frontiersin.org]

- 14. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.plos.org [journals.plos.org]

- 16. Transcriptomic analysis reveals this compound-mexyl-inducible genes in hexaploid wheat (Triticum aestivum L.) | PLOS One [journals.plos.org]

The Influence of Cloquintocet-Mexyl on Plant Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloquintocet-mexyl is a highly effective herbicide safener, pivotal in modern agriculture for enhancing the tolerance of cereal crops to specific herbicides. Its mechanism of action is intricately linked to the upregulation of a plant's innate detoxification pathways, enabling rapid metabolism of herbicidal compounds before they can inflict significant cellular damage. This technical guide provides a comprehensive overview of the metabolic effects of this compound-mexyl in plants, with a focus on the induction of key enzyme families and the subsequent impact on herbicide detoxification and other physiological processes. Quantitative data from various studies are summarized, detailed experimental methodologies are provided, and key metabolic and experimental workflows are visualized to offer a thorough understanding of this safener's function at the molecular level.

Introduction

The selective control of weeds in cereal crops is a cornerstone of modern agricultural practice. Herbicides, while effective, can sometimes cause phytotoxicity to the crops they are designed to protect. Herbicide safeners are chemical agents applied in conjunction with herbicides to increase crop tolerance without compromising weed control efficacy. This compound-mexyl is a widely used safener, particularly in wheat and barley, where it is co-applied with herbicides that target grassy weeds.[1] Its primary mode of action is the induction of genes encoding enzymes involved in the detoxification of xenobiotics.[2][3][4] This guide delves into the core metabolic pathways affected by this compound-mexyl, providing a technical resource for researchers in plant science, agrochemical development, and related fields.

Core Mechanism of Action: Enhanced Herbicide Detoxification

This compound-mexyl primarily functions by accelerating the metabolic breakdown of herbicides within the crop plant. This process can be broadly categorized into three phases, each involving specific enzyme families that are significantly upregulated by the safener.

-

Phase I: Modification. Cytochrome P450 monooxygenases (CYPs) introduce functional groups onto the herbicide molecule, typically through oxidation, making it more reactive and water-soluble.[2][4]

-

Phase II: Conjugation. Glutathione S-transferases (GSTs) and UDP-glucosyltransferases (UGTs) conjugate the modified herbicide with endogenous molecules like glutathione or glucose.[4][5] This step further increases water solubility and detoxifies the compound.

-

Phase III: Compartmentation. The conjugated herbicide is transported into the vacuole or apoplast by ATP-binding cassette (ABC) transporters, such as multidrug resistance-associated proteins (MRPs), effectively sequestering it away from sensitive cellular components.[5]

The coordinated induction of these enzyme systems by this compound-mexyl is the key to its safening effect.[2]

Quantitative Effects on Metabolic Pathways

The application of this compound-mexyl leads to quantifiable changes in the expression and activity of key detoxification enzymes and transporters. The following tables summarize findings from various studies, highlighting the magnitude of these effects.

Table 1: Effect of this compound-mexyl on Gene Expression in Wheat

| Gene Family | Specific Gene/Homoeolog | Fold Induction (relative to control) | Herbicide Context | Reference |

| Cytochrome P450 (CYP) | CYP81A-5A | >10 | Halauxifen-methyl | [3] |

| CYP81A-5B | >5 | Halauxifen-methyl | [3] | |

| CYP81A-5D | >5 | Halauxifen-methyl | [3] | |

| UDP-glucosyltransferase (UGT) | Multiple UGTs on group 5 chromosomes | 2 - 10 | Halauxifen-methyl | [2] |